Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate
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Overview
Description
Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a complex structure that includes a benzyl group, a methylamino group, and a cyanopropenoate moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of benzylamine with methyl iodide to form benzyl(methyl)amine. This intermediate is then reacted with pentyl 2-cyanoprop-2-enoate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation and require further research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate
- Methyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate
- Propyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate
Uniqueness
Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate is unique due to its specific pentyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
88107-45-3 |
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Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C17H22N2O2/c1-3-4-8-11-21-17(20)16(12-18)14-19(2)13-15-9-6-5-7-10-15/h5-7,9-10,14H,3-4,8,11,13H2,1-2H3 |
InChI Key |
KXKCBZFXCCACEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(=CN(C)CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
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